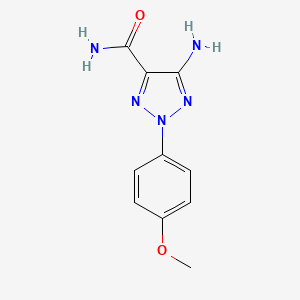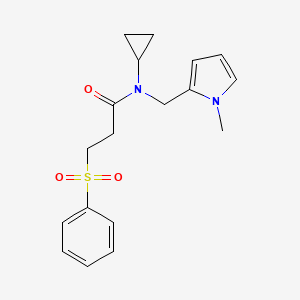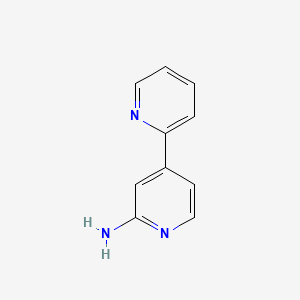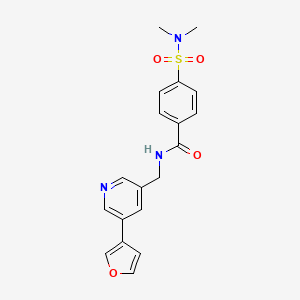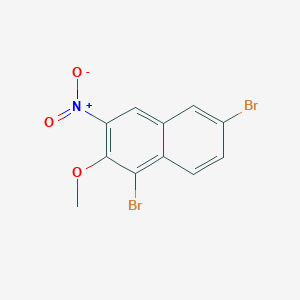
1,6-Dibromo-2-methoxy-3-nitronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dibromo-2-methoxy-3-nitronaphthalene is a chemical compound with the molecular formula C11H7Br2NO3 . It has a molecular weight of 360.989.
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 3 oxygen atoms .科学的研究の応用
Antibacterial and Antifungal Properties Nitronaphthalenes, similar in structure to 1,6-Dibromo-2-methoxy-3-nitronaphthalene, have been explored for their bioactive properties. For instance, nitronaphthalenes isolated from an endophytic fungus, Coniothyrium sp., have demonstrated considerable antibacterial, antifungal, and antialgal activities. These findings suggest potential applications in developing new antimicrobial agents (Krohn et al., 2008).
Organic Synthesis Nitronaphthalenes serve as important intermediates in organic synthesis, including the study of reactions with Grignard reagents and their applications in constructing complex molecular frameworks. The reaction mechanisms involving nitronaphthalenes and Grignard reagents have been detailed, providing insights into synthetic strategies that could be applicable for derivatives of this compound (Bartoli et al., 1985).
Materials Science In the realm of materials science, nitronaphthalenes have been investigated for their utility as cathode materials in battery technologies. Specifically, 1-nitronaphthalene has been studied for its application in magnesium reserve batteries, indicating the potential of nitronaphthalene derivatives in energy storage applications (Thirunakaran et al., 1996).
Environmental Chemistry The environmental fate and transformation of nitronaphthalenes have been the subject of research, particularly in the context of atmospheric chemistry. Studies have focused on the gas-phase reactions of naphthalene and its derivatives, including nitronaphthalenes, with hydroxyl radicals, suggesting implications for air quality and the understanding of atmospheric pollutants (Sasaki et al., 1997; Bunce et al., 1997).
Safety and Hazards
特性
IUPAC Name |
1,6-dibromo-2-methoxy-3-nitronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO3/c1-17-11-9(14(15)16)5-6-4-7(12)2-3-8(6)10(11)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJTVDQLLYQPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1Br)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxyethyl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2760954.png)
![2-((difluoromethyl)sulfonyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760959.png)
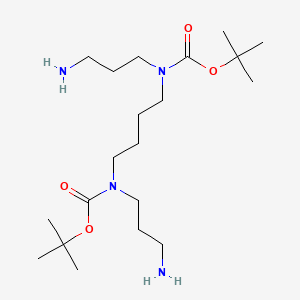

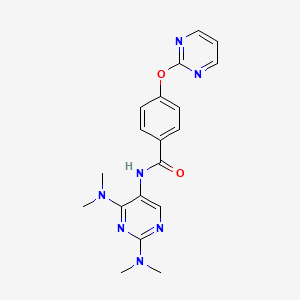
![1-Methyl-3-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazin-2-one](/img/structure/B2760963.png)
![2-(3-Chlorophenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2760965.png)

